2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions, starting from basic building blocks to more complex structures. For example, the synthesis of 1-[2',4'-Difluorin-(1,1'-biphenyl)-4-ylphenylmethyl]-imidazole demonstrates a reaction sequence including acylation, reduction, and substitution reactions from 2,4-difluorinbiphenyl, leading to novel compounds with confirmed structures via NMR, IR, MS, and elemental analysis (Deng Jian-wen, 2009). Another example is the microwave-assisted synthesis of a chlorophenyl-diphenyl-imidazole derivative, showcasing the efficiency of modern techniques in synthesizing complex molecules (A. Saberi et al., 2009).
Molecular Structure Analysis
The structure of imidazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), which provides detailed information on molecular geometry. For instance, studies on phenyl imidazole derivatives reveal the orthorhombic unit cell parameters and hydrogen bond interactions, contributing to the understanding of their structural properties (H. Sreepad et al., 2013).
Chemical Reactions and Properties
Imidazole derivatives engage in various chemical reactions, displaying a range of reactivities. Ruthenium(II)-catalyzed spiroannulation of 4-phenyl-2H-imidazoles with 2-alkynoates to synthesize spiroimidazole-indenes exemplifies the potential for novel reaction pathways and the formation of complex structures (Zhenyu Song et al., 2020).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as vapor pressures and standard enthalpies of vaporization, can be experimentally determined and correlated with molecular structure to understand their physicochemical behavior (V. N. Emel’yanenko et al., 2017).
Chemical Properties Analysis
Imidazole derivatives exhibit a wide range of chemical properties, including fluorescence, electroluminescence, and photocatalytic activities. The study of these properties not only provides insight into the fundamental characteristics of these molecules but also hints at potential applications in materials science and other fields (Sławomir Kula et al., 2021).
Scientific Research Applications
Biological Evaluation of Benzimidazole Derivatives : A study synthesized 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole derivatives, evaluating them for lipase inhibition and antioxidant activities. Some compounds demonstrated significant scavenging activity (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).
Corrosion Inhibition : Research on imidazole derivatives, including those with fluorophenyl groups, revealed their effectiveness as corrosion inhibitors for steel in acidic solutions. This study utilized experimental and surface explorations, along with density functional theory (DFT) (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, Krishna, 2021).
Antimicrobial and Antituberculosis Agents : Novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives were synthesized and exhibited promising antimicrobial and antitubercular activities against various bacterial strains and Mycobacterium tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).
Antimicrobial Agents Synthesis : A study focused on synthesizing novel imidazole derivatives for antimicrobial applications, demonstrating their significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Inhibition Properties and Adsorption Behavior : Imidazole and 2-phenyl-2-imidazoline were studied for their corrosion inhibition behavior for AA5052, showing effective inhibition and chemisorption mechanisms (He, Jiang, Li, Wang, Hou, & Wu, 2014).
Thermochemical Properties : The study measured vapor pressures and derived standard enthalpies of vaporization for 1-(R-phenyl)-1H-imidazoles, aiding in understanding their physicochemical properties for practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Epoxy Resin Curing Agents : Two fluorinated curing agents based on imidazole-bisphenol and imidazole-diamine were synthesized and used to cure epoxy resin, showing improved thermal stability and water repellency (Ghaemy, Bazzar, & Berenjestanaki, 2012).
Carbon Steel Corrosion Inhibition : This study explored the application of imidazole-based molecules for inhibiting corrosion of carbon steel, highlighting the importance of molecule polarity and adsorption energies in corrosion inhibition efficiency (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & Lima-Neto, 2021).
Interaction with Bovine Serum : A trifluoromethyl substituted imidazole derivative showed strong ability to quench the fluorescence of bovine serum albumin, indicating potential biomedical applications (Jayabharathi, Thanikachalam, & Perumal, 2012).
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDVEUHTIRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433400 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
CAS RN |
174356-08-2 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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